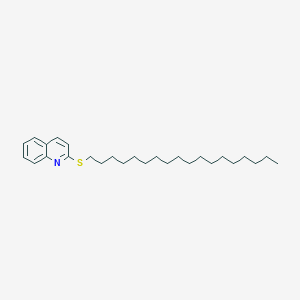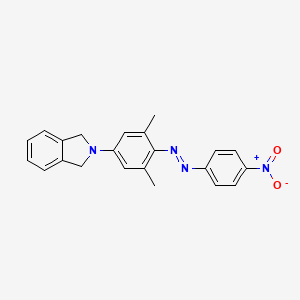
2-Phenyl-2-(o-tolyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-(o-tolyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms This specific compound is characterized by the presence of a phenyl group and an o-tolyl group attached to the dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(o-tolyl)-1,3-dioxolane typically involves the reaction of benzaldehyde with o-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.
化学反应分析
Types of Reactions: 2-Phenyl-2-(o-tolyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
科学研究应用
2-Phenyl-2-(o-tolyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be developed into therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 2-Phenyl-2-(o-tolyl)-1,3-dioxolane exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involve interactions with other chemical species, leading to the formation of new bonds and the generation of reaction products.
相似化合物的比较
2-Phenyl-1,3-dioxolane: Lacks the o-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(o-Tolyl)-1,3-dioxolane: Lacks the phenyl group, which may affect its reactivity and stability.
1,3-Dioxolane: The simplest member of the dioxolane family, used as a solvent and in various chemical reactions.
Uniqueness: 2-Phenyl-2-(o-tolyl)-1,3-dioxolane is unique due to the presence of both phenyl and o-tolyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and make it suitable for specialized applications in synthesis and research.
属性
CAS 编号 |
24109-94-2 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)16(17-11-12-18-16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI 键 |
FPDVOUSXXMREAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2(OCCO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)




![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


